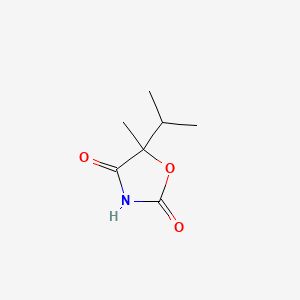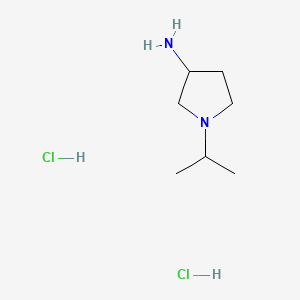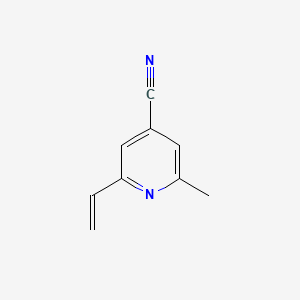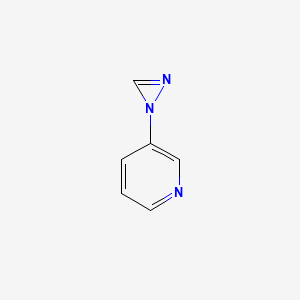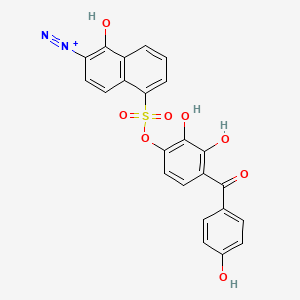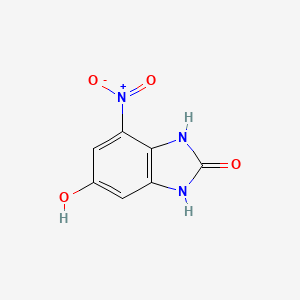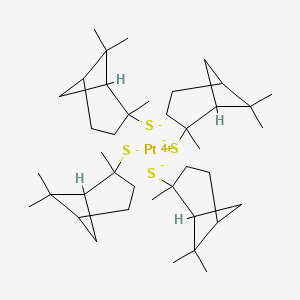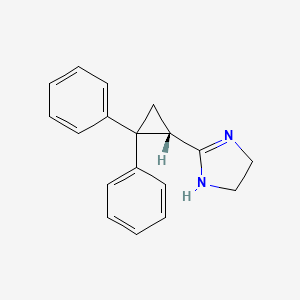
Cifenline, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Escibenzoline, also known as the S(+)-enantiomer of Cibenzoline, is an antiarrhythmic agent. It is primarily used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications. Escibenzoline functions by stabilizing the electrical activity of the heart, thereby preventing abnormal heart rhythms .
Applications De Recherche Scientifique
Escibenzoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents and their mechanisms.
Biology: Investigated for its effects on cellular ion channels and electrical activity.
Medicine: Studied for its potential use in treating other cardiac conditions and its interactions with other medications.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Safety and Hazards
In a short-term treatment study of patients with ventricular premature complexes, Cifenline was found to be effective and well-tolerated . Adverse experiences included gastrointestinal complaints and dizziness, as well as two instances of hypotension and one instance of symptomatic ventricular tachycardia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Escibenzoline involves several steps, starting from basic organic compounds. One common method involves the reaction of a substituted benzylamine with a ketone to form an intermediate, which is then cyclized to produce the final product. The reaction conditions typically include the use of a strong base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of Escibenzoline is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining the quality and yield of the product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Escibenzoline undergoes several types of chemical reactions, including:
Oxidation: Escibenzoline can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Escibenzoline into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Escibenzoline can undergo substitution reactions, where one functional group is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in carbon tetrachloride
Major Products Formed
Oxidation: Oxidized derivatives of Escibenzoline.
Reduction: Reduced forms of Escibenzoline.
Substitution: Halogenated derivatives of Escibenzoline
Mécanisme D'action
Escibenzoline exerts its effects by blocking sodium channels in the heart. This action stabilizes the cardiac cell membranes and prevents abnormal electrical activity that can lead to arrhythmias. The compound specifically targets the voltage-gated sodium channels, reducing the excitability of cardiac cells and thereby preventing irregular heartbeats .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cibenzoline: The racemic mixture of which Escibenzoline is the S(+)-enantiomer.
Lidocaine: Another antiarrhythmic agent with a similar mechanism of action.
Flecainide: A compound used to treat similar cardiac conditions.
Uniqueness
Escibenzoline is unique due to its specific enantiomeric form, which provides a more targeted and potentially more effective treatment for arrhythmias compared to its racemic mixture. Its specific action on sodium channels also distinguishes it from other antiarrhythmic agents, which may have broader or different targets .
Propriétés
IUPAC Name |
2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103419-18-7 |
Source


|
| Record name | Cifenline, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESCIBENZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


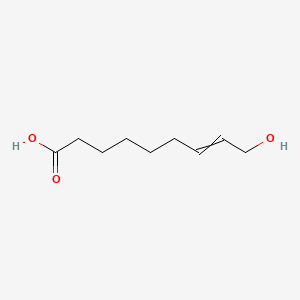
![(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B561133.png)
